molecular formula C11H13ClN2O2 B1455656 3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1353501-30-0

3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No.: B1455656
CAS No.: 1353501-30-0
M. Wt: 240.68 g/mol
InChI Key: LBAHEPVOMXFFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various biological applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves the cyclization of 2-(benzo[d]oxazol-2-yl)aniline with pyrrolidine under specific reaction conditions. The process may include the use of phosphorous oxychloride and dimethylformamide through a Vilsmeyer-Haack cyclization . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactions and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it has been shown to interact with prostaglandin H2 synthase and trypsin, exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride is unique due to its specific structural features, which confer distinct biological activities

Properties

IUPAC Name

3-pyrrolidin-3-yl-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c14-11-13(8-5-6-12-7-8)9-3-1-2-4-10(9)15-11;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAHEPVOMXFFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 3
3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 4
3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 6
3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.